molecular formula C21H25Cl2NO4 B069720 Boc-L-Tyrosinol(2,6-di-Cl-Bzl) CAS No. 169393-62-8

Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Cat. No. B069720
M. Wt: 426.3 g/mol
InChI Key: NQVVUJZJBKATBB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) represents a class of synthetic derivatives of the amino acid tyrosine, often utilized in peptide synthesis and medicinal chemistry for their unique properties. These compounds serve as building blocks in the design of peptide-based drugs and biomolecules, where modifications in the tyrosine structure can significantly alter the biological activity and pharmacological profile of the resulting compounds.

Synthesis Analysis

Synthesis of Boc-protected tyrosine derivatives involves advanced organic synthesis techniques, including palladium-catalyzed C-H functionalization and microwave-assisted Negishi coupling. These methods provide efficient routes to various tyrosine derivatives, enabling the introduction of specific functional groups that enhance the molecule's chemical and biological properties (Wang et al., 2017).

Molecular Structure Analysis

The molecular structure of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) and its derivatives is characterized by specific modifications at the aromatic ring and the presence of protective groups. These modifications are crucial for the molecule's reactivity and its interaction with biological targets. The structure-function relationship in these molecules plays a significant role in their application in drug design and synthesis.

Chemical Reactions and Properties

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) derivatives undergo various chemical reactions, including coupling reactions for peptide synthesis and modifications of the phenolic hydroxyl group. The presence of protective groups such as Boc (tert-butoxycarbonyl) allows for selective reactions at other functional sites without affecting the amino acid's integrity (Cai, He, & Ma, 2006).

Scientific Research Applications

Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives

A study highlighted the rapid synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives for incorporation into opioid peptidomimetics. The synthesis method, utilizing microwave-assisted Negishi coupling, is crucial for creating unnatural tyrosine derivatives, some of which had not been previously examined in opioid ligands. This method facilitates the development of synthetic opioid ligands with potentially superior potency (Bender et al., 2015).

Synthesis of 2-[18F]fluoro-L-tyrosine via Regiospecific Fluoro-de-stannylation

Research on the synthesis of 2-[18F]Fluoro-L-tyrosine through regiospecific fluoro-de-stannylation of protected 2-trialkylstannyl tyrosine derivatives has shown potential for imaging protein metabolism in vivo using positron emission tomography. This approach presents a facile and automatable process, indicating the compound's utility in medical imaging (Hess et al., 2002).

tert-Butoxycarbonylation of Tyrosine and Other Phenolic Amino Acids

The tert-butoxycarbonylation of tyrosine and other phenolic amino acids has been explored, detailing methods to obtain N-tert-butoxycarbonyl (Boc) derivatives. This process is significant for synthesizing peptides and amino acid derivatives with specific functionalities and protection strategies (Pozdnev, 2004).

Large-scale Production of N,N'-diBoc-dityrosine

A study on the large-scale production of N,N'-diBoc-dityrosine through HRP-catalyzed N-Boc-L-tyrosine oxidation introduces an efficient method for preparing dityrosine, a biomarker for oxidative protein damage. The method allows for simple one-step chromatographic purification, showcasing the practicality of synthesizing derivatives for bioanalytical applications (Lee et al., 2011).

Synthesis of Enzymatically Crosslinkable Peptide-Poly(L-lysine) Conjugate

The synthesis of poly(L-lysine)s with an N-epsilon-substituted tetrapeptide showcases an enzymatically crosslinkable system for potential applications in biotechnology and materials science. This work illustrates the versatility of tyrosine derivatives in designing bio-inspired materials and in enzyme-mediated crosslinking processes (Tonegawa et al., 2004).

properties

IUPAC Name

tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVVUJZJBKATBB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450282
Record name Boc-L-Tyrosinol(2,6-di-Cl-Bzl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

CAS RN

169393-62-8
Record name Boc-L-Tyrosinol(2,6-di-Cl-Bzl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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